1,5-Decalindiol
Description
1,5-Decalindiol (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}{18}\text{O}2 $) is a bicyclic diol derived from the decalin (decahydronaphthalene) framework. It serves as a precursor in the synthesis of enediones, such as 1,5-decalindione, through oxidation reactions. Evidence from synthetic studies highlights its conversion into *cis*- and *trans*-1,5-decalindiones using Jones reagent ($ \text{CrO}3/\text{H}2\text{SO}4 $), though alternative oxidants like selenium dioxide (SeO$_2$) or DDQ (2,3-dichloro-5,6-dicyanoquinone) proved ineffective for enedione formation . This compound’s rigid bicyclic structure and hydroxyl group positioning make it a valuable intermediate in organic synthesis, particularly for generating strained or fused cyclic systems.
Properties
CAS No. |
53044-59-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H18O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-12H,1-6H2 |
InChI Key |
BABJMFGHXVXNKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCCC2O)C(C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of 1,5-Decalindiol and Analogous Diols
Mechanistic Insights and Challenges
- Oxidation Behavior: this compound’s oxidation to decalindiones is highly sensitive to reaction conditions. For instance, SeO$_2$ and DDQ failed to produce enediones, likely due to competing side reactions or insufficient activation of the α-hydrogens. This contrasts with 1,5-naphthalenediol, where mild oxidants suffice for quinone synthesis .
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